4'-Cyano-3-(2,4-dimethylphenyl)propiophenone
Description
4'-Cyano-3-(2,4-dimethylphenyl)propiophenone (CAS: 898793-69-6) is a substituted propiophenone derivative with the molecular formula C₁₈H₁₇NO and a molecular weight of 263.3 g/mol . Its structure features a cyano group (-CN) at the 4' position of the phenyl ring and a 2,4-dimethylphenyl group attached to the propanone backbone at the 3-position.
Properties
IUPAC Name |
4-[3-(2,4-dimethylphenyl)propanoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-13-3-6-16(14(2)11-13)9-10-18(20)17-7-4-15(12-19)5-8-17/h3-8,11H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNRXCAAHAFCSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644672 | |
| Record name | 4-[3-(2,4-Dimethylphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-69-6 | |
| Record name | 4-[3-(2,4-Dimethylphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Cyano-3-(2,4-dimethylphenyl)propiophenone typically involves the reaction of 2,4-dimethylbenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent oxidation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4’-Cyano-3-(2,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4’-Cyano-3-(2,4-dimethylphenyl)propiophenone has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4’-Cyano-3-(2,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Effects: The cyano group in the target compound introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions compared to analogs with electron-donating chloro or methyl groups . The 2,4-dimethylphenyl group in the target compound provides steric bulk but less symmetry compared to the 2,6-dimethylphenyl group in Analog 1, influencing crystal packing and solubility .
- Analog 1 (LogP = 5.42) is more lipophilic than the target compound, making it suitable for lipid-rich environments in agrochemical formulations .
Research Findings and Challenges
Stereochemical Complexity :
Commercial and Safety Considerations :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4'-Cyano-3-(2,4-dimethylphenyl)propiophenone, and how can purity be ensured?
- Methodology : Use Friedel-Crafts acylation with 2,4-dimethylbenzene and a cyanated propanoyl chloride derivative. Optimize reaction conditions (e.g., Lewis acid catalysts like AlCl₃, solvent polarity) to enhance yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .
- Key Considerations : Monitor steric hindrance from the 2,4-dimethylphenyl group, which may slow acylation. Use anhydrous conditions to prevent hydrolysis of the cyano group .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- Methodology :
- NMR : ¹H/¹³C NMR to identify aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.0–2.5 ppm), and the carbonyl carbon (δ ~200 ppm). NOESY can clarify spatial arrangements .
- IR : Confirm the cyano group (C≡N stretch at ~2220 cm⁻¹) and ketone (C=O at ~1680 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Q. How can initial biological screening be designed to assess antimicrobial potential?
- Methodology :
- In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC values). Include positive controls (e.g., ampicillin) .
- Cytotoxicity : Use mammalian cell lines (e.g., HEK293) to evaluate selectivity via MTT assays .
- Data Interpretation : Compare activity to structurally similar compounds (e.g., 2',6'-dichloro analogs) to infer substituent effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to optimize bioactivity?
- Methodology :
- Systematic substitution : Synthesize derivatives with varied substituents (e.g., halogens, methoxy, or nitro groups) at the 4'-position. Use computational tools (e.g., molecular docking) to predict interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
- Data Analysis : Employ multivariate regression to correlate electronic (Hammett σ) and steric parameters with bioactivity .
- Case Study : shows 2',6'-dichloro analogs exhibit enhanced antimicrobial activity due to increased electrophilicity, suggesting the cyano group’s electron-withdrawing nature may similarly enhance target binding .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodology :
- Assay standardization : Control variables like inoculum size, growth medium, and incubation time. Use CLSI guidelines for reproducibility .
- Metabolic stability : Assess compound degradation in assay media via LC-MS to rule out false negatives .
- Example : Discrepancies in anticancer activity between similar propiophenones ( vs. 3) may arise from differences in cell membrane permeability, which can be tested via logP measurements .
Q. How can synthetic routes be optimized for scalability without compromising yield?
- Methodology :
- Flow chemistry : Continuous flow reactors reduce reaction time and improve heat management for exothermic steps (e.g., acylation) .
- Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability .
- Catalyst Recycling : Immobilize Lewis acids (e.g., FeCl₃ on silica) to reduce waste .
Methodological Resources
- Structural Data : Refer to PubChem (CID-specific pages) for canonical SMILES, InChI keys, and spectral data .
- Toxicity Screening : Use EPA DSSTox for predictive toxicology models (e.g., endocrine disruption potential) .
- Computational Tools : Leverage Gaussian or AutoDock for conformational analysis and docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
